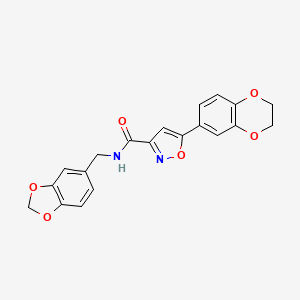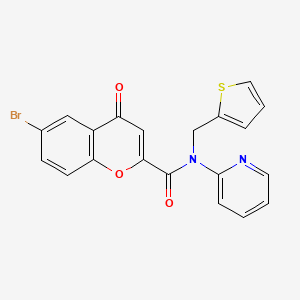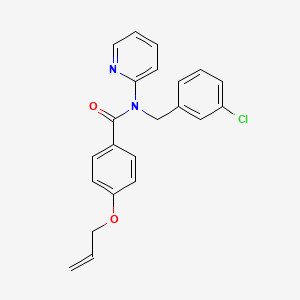![molecular formula C18H16FN3O2S B14987470 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide](/img/structure/B14987470.png)
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the fluorophenyl and propoxybenzamide groups. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 2-propoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool in the study of biochemical pathways and cellular processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluorophenyl and thiadiazole moieties contributes to its biological activity.
Industry: In the agrochemical industry, this compound is explored for its potential as a herbicide or pesticide. Its ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for crop protection applications.
作用機序
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in cancer cells or microorganisms.
類似化合物との比較
- N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
- N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the phenyl ring can significantly impact their chemical and biological properties. For instance, the fluorine atom in N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide may enhance its lipophilicity and metabolic stability compared to its chloro or bromo counterparts. Additionally, the electronic effects of the substituents can influence the compound’s reactivity and binding affinity to biological targets, making each derivative unique in its applications and effectiveness.
特性
分子式 |
C18H16FN3O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-11-24-15-6-4-3-5-14(15)17(23)21-18-20-16(22-25-18)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,21,22,23) |
InChIキー |
HSUUVOSWXRDXLZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14987397.png)


![6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B14987405.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B14987409.png)
![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B14987428.png)
![5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987430.png)
![2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14987434.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14987446.png)

![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987457.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987469.png)
![2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14987472.png)
